4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
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Overview
Description
4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound characterized by the presence of a chloro-substituted benzoic acid moiety and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with sulfonyl chloride under basic conditions to form the pyrrolidinylsulfonyl intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a 4-chloro-3-bromobenzoic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Hydrolysis and Purification: The final step involves hydrolysis of the ester group to yield the desired this compound, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro-substituted benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of pyrrolidinylsulfonyl.
4-Chloro-3-(piperidinylsulfonyl)benzoic acid: Similar structure but with a piperidinylsulfonyl group.
4-Chloro-3-(phenylsulfonyl)benzoic acid: Similar structure but with a phenylsulfonyl group.
Uniqueness
4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of the pyrrolidinylsulfonyl group, which can impart specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-16-7-6-13(17(20)21)11-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVDENLNSYJEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692333 |
Source
|
Record name | 6-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-53-9 |
Source
|
Record name | 6-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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